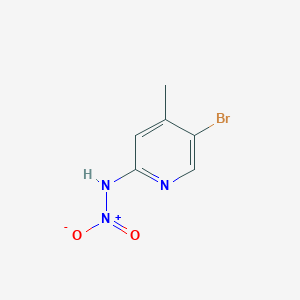

N-(5-Bromo-4-methylpyridin-2-yl)nitramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

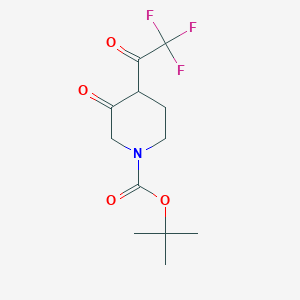

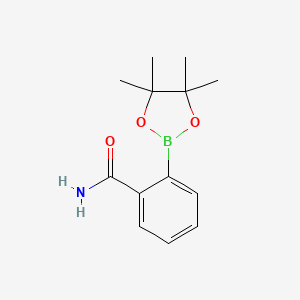

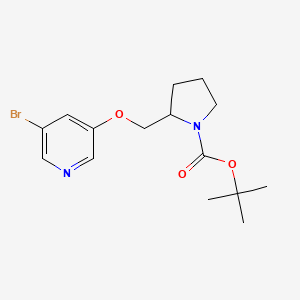

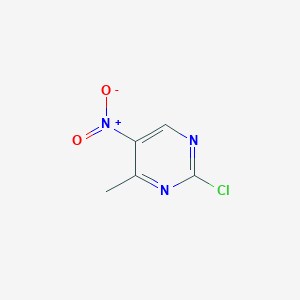

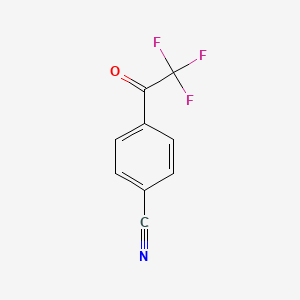

Molecular Structure Analysis

The molecular structure of N-(5-Bromo-4-methylpyridin-2-yl)nitramide can be represented by the InChI string:InChI=1S/C8H9BrN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) . The compound has a molecular weight of 232.03 g/mol. Physical And Chemical Properties Analysis

N-(5-Bromo-4-methylpyridin-2-yl)nitramide has a molecular weight of 232.03 g/mol. Other physical and chemical properties such as hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity can be computed .Wissenschaftliche Forschungsanwendungen

Behavioral Pharmacology

N-(5-Bromo-4-methylpyridin-2-yl)nitramide has been studied in the context of its potential in treating anxiety and affective disorders. The compound has demonstrated anxiolytic activity in various animal models, such as guinea pig pups, pigeons, and guinea pigs, although the results in squirrel monkeys were not as pronounced. Its antidepressant efficacy has been demonstrated in several paradigms, indicating its potential utility for 5-HT1B antagonists in the treatment of both anxiety and affective disorders (Hudzik et al., 2003).

Pharmacokinetics, Pharmacodynamics, and Toxicology of NPS

The study reviews the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including a substance structurally similar to N-(5-Bromo-4-methylpyridin-2-yl)nitramide. The clinical effects of these substances are comparable to common illicit drugs like amphetamine and MDMA, and their toxicity can be managed by existing treatment guidelines. However, further research is needed due to the emergence of large knowledge gaps, especially for substances that have not been included in monitoring programs or other studies (Nugteren-van Lonkhuyzen et al., 2015).

DNA-Binding Interactions

Cationic porphyrins, which are structurally similar to N-(5-Bromo-4-methylpyridin-2-yl)nitramide, have been investigated for their DNA-binding interactions, due to their potential therapeutic applications. These interactions are influenced by Coulombic interactions, van der Waals’ forces, hydrophobic effects, and steric constraints. The binding mode of these compounds depends on the DNA substrate and the base composition. This research provides insights into the potential applications of similar compounds in therapeutic settings (McMillin et al., 2005).

Novel Brominated Flame Retardants

The compound has been studied in the context of novel brominated flame retardants (NBFRs), where its occurrence in indoor air, dust, consumer goods, and food was reviewed. The review emphasizes the need for further research on the occurrence, environmental fate, and toxicity of NBFRs, including substances similar to N-(5-Bromo-4-methylpyridin-2-yl)nitramide, to protect public health and address the large knowledge gaps for NBFRs that are not included in any monitoring programs (Zuiderveen et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(5-bromo-4-methylpyridin-2-yl)nitramide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-4-2-6(9-10(11)12)8-3-5(4)7/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIBJJQDCWPIKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581128 |

Source

|

| Record name | N-(5-Bromo-4-methylpyridin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromo-4-methylpyridin-2-yl)nitramide | |

CAS RN |

923929-10-6 |

Source

|

| Record name | N-(5-Bromo-4-methylpyridin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.